molecular formula C11H12N2O2 B186070 N-(cyanomethyl)-4-ethoxybenzamide CAS No. 211614-65-2

N-(cyanomethyl)-4-ethoxybenzamide

Cat. No. B186070
M. Wt: 204.22 g/mol
InChI Key: FIGRBIMULGRYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-4-ethoxybenzamide, commonly known as CMEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMEB is a derivative of 4-ethoxybenzamide with an added cyanomethyl group.

Scientific Research Applications

CMEB has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, CMEB has been investigated for its anticancer, antifungal, and antiviral properties. In organic synthesis, CMEB has been used as a reagent for the preparation of various compounds. In material science, CMEB has been utilized for the synthesis of organic semiconductors and liquid crystals.

Mechanism Of Action

The mechanism of action of CMEB is not fully understood. However, studies have suggested that CMEB may act as a DNA intercalator, inhibiting DNA replication and transcription. CMEB has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.

Biochemical And Physiological Effects

CMEB has been shown to exhibit various biochemical and physiological effects. In cancer cells, CMEB has been shown to inhibit cell proliferation and induce apoptosis. In fungal cells, CMEB has been shown to inhibit fungal growth and disrupt fungal cell membranes. In viral cells, CMEB has been shown to inhibit viral replication and reduce viral load.

Advantages And Limitations For Lab Experiments

One of the advantages of using CMEB in lab experiments is its high purity, which allows for accurate and reproducible results. CMEB is also relatively stable under normal lab conditions, making it easy to handle and store. However, one of the limitations of using CMEB is its relatively high cost compared to other compounds.

Future Directions

For research related to CMEB include the development of CMEB derivatives with improved pharmacological properties, investigation of its potential applications in the field of nanotechnology, and the development of novel antiviral agents.

Synthesis Methods

CMEB can be synthesized through a multistep process involving the reaction of 4-ethoxybenzamide with cyanomethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure CMEB.

properties

CAS RN

211614-65-2

Product Name

N-(cyanomethyl)-4-ethoxybenzamide

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(cyanomethyl)-4-ethoxybenzamide

InChI

InChI=1S/C11H12N2O2/c1-2-15-10-5-3-9(4-6-10)11(14)13-8-7-12/h3-6H,2,8H2,1H3,(H,13,14)

InChI Key

FIGRBIMULGRYQE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCC#N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC#N

Origin of Product

United States

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